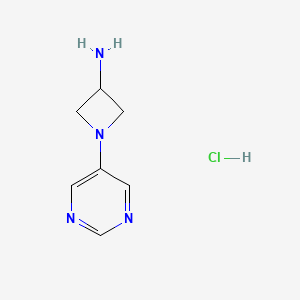

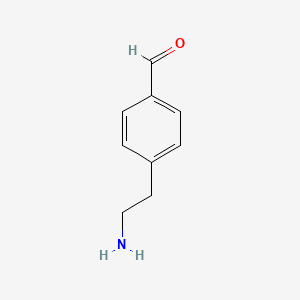

4-(2-Aminoethyl)benzaldehyde

Übersicht

Beschreibung

“4-(2-Aminoethyl)benzaldehyde” is a chemical compound with the molecular formula C9H11NO . It has an average mass of 149.190 Da and a monoisotopic mass of 149.084061 Da .

Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethyl)benzaldehyde” consists of 9 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .

Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-Aminoethyl)benzaldehyde” are not detailed in the search results, there are references to the use of similar compounds in the development of a colorimetric method to screen transaminases . This method can identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Intermediates

4-(2-Aminoethyl)benzaldehyde derivatives are crucial in synthesizing various biologically active intermediates, particularly for anticancer drugs. A study by Duan et al. (2017) discusses the synthesis of these compounds, highlighting their importance in pharmaceutical research (Duan et al., 2017).

Linkers in Solid Phase Organic Synthesis

Swayze (1997) investigated benzaldehyde derivatives like 4-(2-Aminoethyl)benzaldehyde as linkers for solid-phase organic synthesis. These compounds facilitate the synthesis of secondary amines, ureas, sulfonamides, and other derivatives (Swayze, 1997).

Preparation of Schiff Base Compounds

Research by Radi et al. (2019) involved preparing Schiff base compounds derived from 4-Amino benzoic acid and various aldehydes, demonstrating the versatility of benzaldehyde derivatives in synthesizing new compounds with potential biological activities (Radi et al., 2019).

Production of Benzaldehyde from L-Phenylalanine

Takakura et al. (2022) developed a process for producing benzaldehyde from L-phenylalanine using a mutant form of 4-hydroxymandelate synthase. This study highlights the application of benzaldehyde derivatives in the food industry, particularly for flavorings (Takakura et al., 2022).

Asymmetric Catalysis

Page et al. (2006) explored the use of enantiomerically pure 4-substituted 5-amino-1,3dioxanes, derived from 4-(2-Aminoethyl)benzaldehyde, as catalysts for asymmetric epoxidation. This shows the role of these compounds in developing chiral catalysts for chemical synthesis (Page et al., 2006).

Synthesis of Labeled Benzaldehydes

Boga et al. (2014) reported a methodology for synthesizing 2H & 13C labeled benzaldehydes, demonstrating the utility of benzaldehyde derivatives in creating labeled compounds for research in natural products and pharmaceutical drugs (Boga et al., 2014).

Oxidation of Benzyl Alcohol to Benzaldehyde

Sharma et al. (2012) discussed the application of sulfated Ti-SBA-15 catalyst for the oxidation of benzyl alcohol to benzaldehyde, an important chemical in various industries. This research highlights the role of benzaldehyde derivatives in industrial catalysis (Sharma et al., 2012).

Fluorescent Probes

Lin et al. (2008) designed a novel ratiometric fluorescent probe based on benzaldehyde derivatives for detecting cysteine and homocysteine, demonstrating the use of these compounds in biochemical analysis and diagnostics (Lin et al., 2008).

Safety and Hazards

The safety data sheet for a related compound, Benzaldehyde, indicates that it is a combustible liquid and can cause skin and eye irritation. It is also harmful if inhaled and may cause respiratory irritation . It is advised to handle with care, using protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGUFSQHAGLYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600355 | |

| Record name | 4-(2-Aminoethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)benzaldehyde | |

CAS RN |

219919-48-9 | |

| Record name | 4-(2-Aminoethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

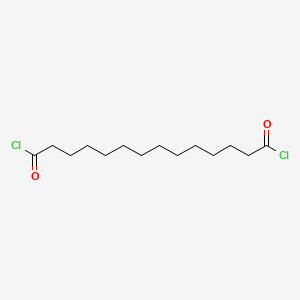

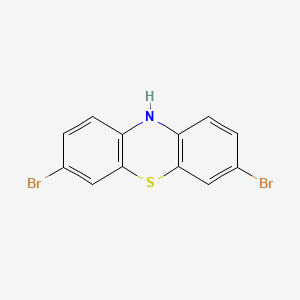

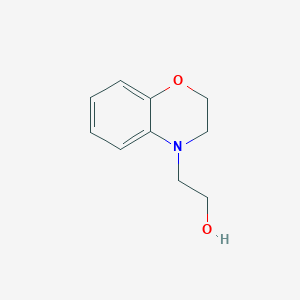

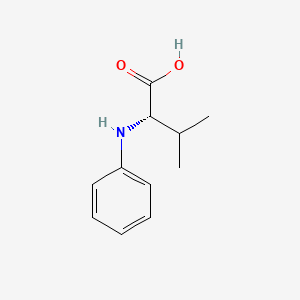

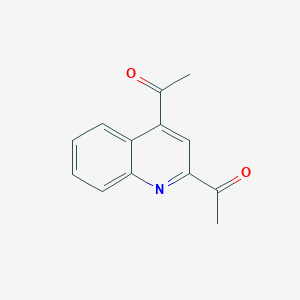

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide](/img/structure/B3049720.png)

![tert-butyl (3R)-3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3049721.png)

![[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B3049722.png)